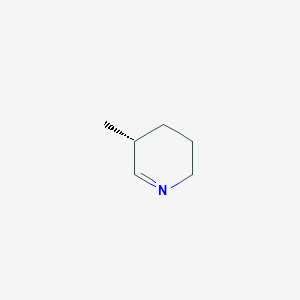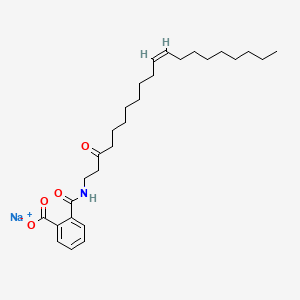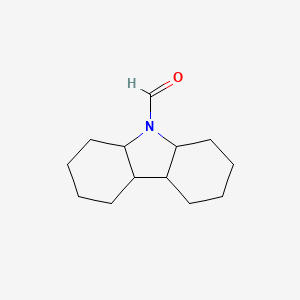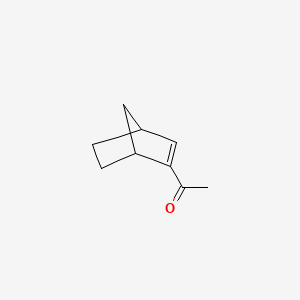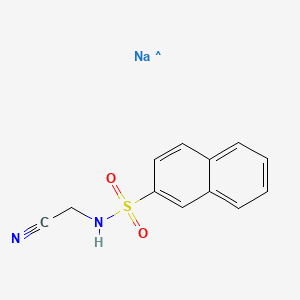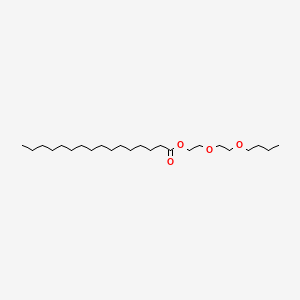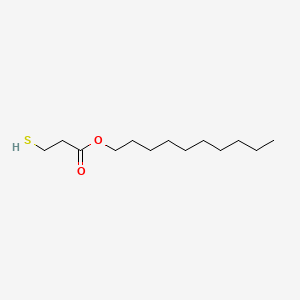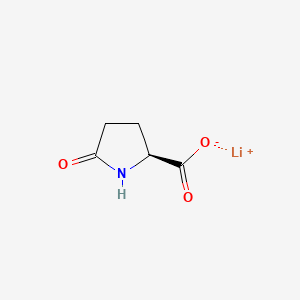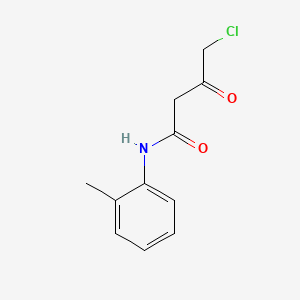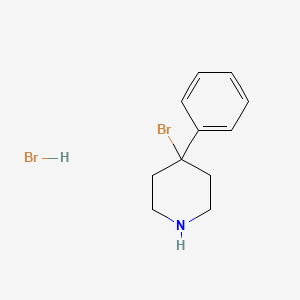
4-Bromo-4-phenylpiperidinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-4-phenylpiperidinium bromide: is a quaternary ammonium compound with the molecular formula C11H15Br2N . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4-phenylpiperidinium bromide typically involves the bromination of 4-phenylpiperidine. One common method is the reaction of 4-phenylpiperidine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-4-phenylpiperidinium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-phenylpiperidine.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide or amines, typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products:
Nucleophilic substitution: Products include 4-hydroxy-4-phenylpiperidine or 4-amino-4-phenylpiperidine.
Oxidation: N-oxide derivatives of this compound.
Reduction: 4-Phenylpiperidine.
Applications De Recherche Scientifique
Chemistry: 4-Bromo-4-phenylpiperidinium bromide is used as an intermediate in organic synthesis, particularly in the preparation of other piperidine derivatives. It is also employed in the synthesis of complex heterocyclic compounds .
Biology: In biological research, this compound is used to study the effects of brominated piperidine derivatives on various biological systems. It serves as a model compound for investigating the interactions of brominated quaternary ammonium compounds with biological membranes .
Medicine: Its structure-activity relationship is studied to design more effective therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of 4-Bromo-4-phenylpiperidinium bromide involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can interact with negatively charged sites on biological membranes, affecting membrane stability and function. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
4-Phenylpiperidine: Lacks the bromine atom, making it less reactive in certain chemical reactions.
4-Chloro-4-phenylpiperidinium chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
4-Hydroxy-4-phenylpiperidine: Contains a hydroxyl group instead of bromine, resulting in different chemical properties and applications.
Uniqueness: 4-Bromo-4-phenylpiperidinium bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
80866-85-9 |
|---|---|
Formule moléculaire |
C11H15Br2N |
Poids moléculaire |
321.05 g/mol |
Nom IUPAC |
4-bromo-4-phenylpiperidine;hydrobromide |
InChI |
InChI=1S/C11H14BrN.BrH/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H |
Clé InChI |
ROVFPVLWAFHGKT-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C2=CC=CC=C2)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




